molecular formula C17H13F2N3O3 B7637904 N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide

Katalognummer B7637904
Molekulargewicht: 345.30 g/mol
InChI-Schlüssel: XKIRDTNXAJQOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide, also known as DFP-10825, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta and alpha-synuclein aggregates, and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide for lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways. Additionally, this compound has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in other diseases, such as diabetes and cardiovascular disease. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide involves a multistep process that starts with the reaction of 3,4-difluoroaniline with 2-chloroacetyl chloride to produce 3,4-difluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with phthalic anhydride to form the phthalazinone ring system. Finally, the carboxylic acid group is converted to an amide group using propan-1-amine to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c18-13-6-5-10(9-14(13)19)20-15(23)7-8-22-17(25)12-4-2-1-3-11(12)16(24)21-22/h1-6,9H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRDTNXAJQOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.